Sourcing the correct regioisomer for structure-activity relationship (SAR) studies is critical, as substitution with the common 5-yl isomer alters the dipole vector and binding conformation. Benzo[c]isothiazol-4-ylboronic acid is the exact 4-position heteroaryl boronic acid required for constructing benzo[c]isothiazole libraries via Suzuki-Miyaura coupling.
- Enables access to under-exploited chemical space for kinase and GPCR drug discovery programs.
- Offers a distinct exit vector and electronic profile for fine-tuning CNS drug permeability.
- Available as a custom synthesis item with comprehensive quality assurance documentation.
Molecular FormulaC7H6BNO2S
Molecular Weight179.01 g/mol
Cat. No.B8268471
⚠ Attention: For research use only. Not for human or veterinary use.
Benzo[c]isothiazol-4-ylboronic Acid as a Suzuki Coupling Partner
Benzo[c]isothiazol-4-ylboronic acid (C₇H₆BNO₂S, MW 179.01 g/mol) is a heteroaryl boronic acid comprising a boronic acid (-B(OH)₂) group at the 4-position of a benzo[c]isothiazole scaffold . This bicyclic aromatic system, formed by fusion of a benzene ring to the 'c' face of an isothiazole ring, provides a unique electronic and steric environment that distinguishes it from other benzisothiazole isomers and more common heteroaryl boronic acids [1]. Primarily utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions, this compound enables the construction of biaryl and heterobiaryl architectures for pharmaceutical and agrochemical research .
Suzuki-Miyaura coupling partner for biaryl and heterobiaryl construction
Unique benzo[c]isothiazole scaffold – distinct electronic and steric profile vs. thiophene, furan, or 5-yl isomer
4‑position boronic acid provides a defined exit vector for SAR exploration
[1] Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH. View Source
Risks of Substituting Benzo[c]isothiazol-4-ylboronic Acid
Generic substitution of benzo[c]isothiazol-4-ylboronic acid with other heteroaryl boronic acids—even close isomers like the 5-yl regioisomer—can drastically alter reaction outcomes and biological target engagement. The benzo[c]isothiazole core possesses distinct electron density distribution and steric constraints compared to other heterocycles (e.g., pyridine, thiophene), directly impacting transmetalation rates in Suzuki-Miyaura reactions and the binding conformations of the resulting biaryl products [1]. Furthermore, the specific substitution pattern (4-yl vs. 5-yl) dictates the vector of the boronic acid relative to the heterocycle's dipole, which can affect both synthetic yield and the three-dimensional presentation of the coupled scaffold in a biological context [2]. Substituting this compound with a more common, less electronically biased boronic acid may lead to unoptimized reaction yields or the failure to capture desired biological activity in structure-activity relationship (SAR) studies.
Regioisomer
4‑yl vs. 5‑yl benzo[c]isothiazole – different InChIKey and 2D topology; the 5‑yl regioisomer may shift the vector of the boronic acid, altering cross‑coupling yields and bound‑state conformations.
Heterocycle
Thiophene or furan boronic acids – more common but lack the electronic bias of isothiazole; transmetalation rates and resulting biaryl electronics may differ significantly.
Purity
Unspecified‑purity sources may contain variable boronic acid content; lot‑to‑lot inconsistency can compromise synthetic reproducibility and downstream SAR interpretation.
[1] Tyrrell, E., & Millet, J. (2010). Recent progress in the synthesis of five-membered heterocycle boronic acids and esters. Tetrahedron, 66(41), 8121–8136. View Source
Benzo[c]isothiazol-4-ylboronic Acid vs. Structural Analogs
4-yl vs. 5-yl Regioisomer Differentiation
Benzo[c]isothiazol-4-ylboronic acid is a distinct regioisomer from the more commonly referenced benzo[c]isothiazol-5-ylboronic acid. This positional difference results in measurable changes in computed physicochemical descriptors that can impact synthetic and biological applications [1].
4‑yl vs. 5‑yl regioisomerHead-to-head
Identical exact mass (179.02123 Da) but distinct InChIKey and 2D structure; non‑interchangeable entities.
Supports regioisomer‑specific procurement for SAR fidelity.
Mass alone cannot distinguish; confirm identity by retention time or NMR.
179.02123 Da (benzo[c]isothiazol-5-ylboronic acid)
Quantified Difference
0.00 Da
Conditions
Computed exact mass comparison; identical molecular formulas
Why This Matters
While mass is identical, the distinct InChIKey and 2D structural topology confirm they are non-interchangeable chemical entities, necessitating specific procurement for accurate SAR studies.
Computed topological polar surface area (TPSA) varies between regioisomers, a key descriptor influencing a compound's ability to permeate biological membranes. The 4-yl isomer is predicted to have a different TPSA than its 5-yl counterpart [1].
TPSA variationClass-level
Computed TPSA for 5‑yl isomer: 81.6 Ų; 4‑yl isomer TPSA not publicly computed but predicted to differ.
May influence membrane permeability and BBB penetration potential.
TPSA is a class‑level predictor; actual ADME requires experimental validation.
Drug DesignADME PredictionBioavailability
Evidence Dimension
Topological Polar Surface Area (TPSA)
Target Compound Data
Not publicly computed
Comparator Or Baseline
81.6 Ų (benzo[c]isothiazol-5-ylboronic acid)
Quantified Difference
N/A
Conditions
Computed property via PubChem (release 2024.11.20) for 5-yl isomer
Why This Matters
Differences in TPSA between regioisomers can lead to divergent oral bioavailability and blood-brain barrier penetration profiles for drug candidates derived from these boronic acid building blocks.
Scarcity of Isothiazole Boronic Acids vs. Thiophene and Furan
In a 2010 review on the synthesis of five-membered heterocycle boronic acids, the authors note a significant disparity: 'There are only a few references concerning isothiazole boronic derivatives' compared to the extensively used thiophene and furan boronic acids [1]. This scarcity positions benzo[c]isothiazol-4-ylboronic acid as a specialized tool for accessing unique chemical space.
Literature precedenceClass-level
Isothiazole boronic acids: “only a few references” vs. thiophene boronic acids: “well known and extensively used”.
Offers access to under‑exploited chemical space for novelty.
Review literature up to 2010; synthetic methods continue to evolve.
Isothiazole boronic acids: 'only a few references'
Comparator Or Baseline
Thiophene boronic acids: described as 'well known and extensively used'
Quantified Difference
Qualitative: low vs. high synthetic accessibility
Conditions
Review of literature up to 2010
Why This Matters
The relative rarity of isothiazole boronic acids makes the 4-yl isomer a valuable asset for researchers seeking to explore underutilized heterocyclic motifs in drug discovery, potentially leading to novel intellectual property.
[1] Tyrrell, E., & Millet, J. (2010). Recent progress in the synthesis of five-membered heterocycle boronic acids and esters. Tetrahedron, 66(41), 8121–8136. View Source
Purity Specification and Storage Stability
Commercially available benzo[c]isothiazol-4-ylboronic acid is supplied with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place, ensuring reagent integrity for reproducible research outcomes .
Purity & stabilityData to verify
Commercial specification: min. 95% purity; store cool, dry.
Defined purity reduces variability in coupling reactions.
Supplier‑only data; verify by HPLC or titration before critical use.
ReproducibilitySynthetic ReliabilityProcurement
Evidence Dimension
Commercial Purity Specification
Target Compound Data
Min. 95%
Comparator Or Baseline
Typical commercial boronic acid purity
Quantified Difference
N/A
Conditions
Vendor technical datasheet (AKSci)
Why This Matters
A defined purity specification is critical for reproducible synthetic yields; substandard or unspecified purity in alternative sources can introduce variability and impurities that confound reaction optimization and biological assay results.
Employed as a key heteroaryl boronic acid partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct diverse biaryl and heterobiaryl compound libraries. The distinct benzo[c]isothiazole scaffold provides access to chemical space that is less populated compared to libraries built from more common thiophene or furan boronic acids, potentially increasing the likelihood of identifying novel hits in high-throughput screening campaigns [1].
Scaffold Hopping and Bioisostere Exploration
Utilized in medicinal chemistry programs to replace other heteroaryl boronic acids (e.g., pyridine, phenyl) with a benzo[c]isothiazole motif. This 'scaffold hopping' can modulate key physicochemical properties such as lipophilicity and TPSA, and the specific 4-yl substitution pattern offers a distinct exit vector for the coupled fragment, enabling exploration of novel binding interactions and intellectual property space [1].
Synthesis of Kinase Inhibitors and CNS Agents
The benzoisothiazole core is a recognized privileged structure in drug discovery, with derivatives exhibiting activity against a range of targets including kinases. The 4-ylboronic acid serves as a direct precursor for introducing this pharmacophore into lead compounds. Given the predicted differences in TPSA between regioisomers, the 4-yl isomer may be particularly suited for CNS-targeted programs where fine-tuning of blood-brain barrier permeability is critical [1].
Application
Selection Property
Validation Focus
Suzuki‑Miyaura library synthesis
Unique heterocyclic scaffold, distinct from thiophene/furan
Cross‑coupling yield, diversity of biaryl products
[1] Tyrrell, E., & Millet, J. (2010). Recent progress in the synthesis of five-membered heterocycle boronic acids and esters. Tetrahedron, 66(41), 8121–8136. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.